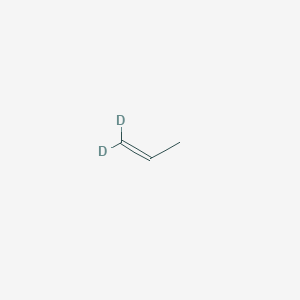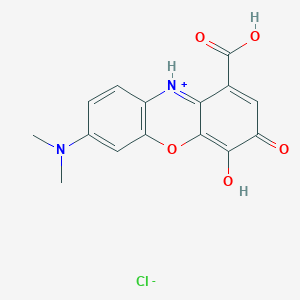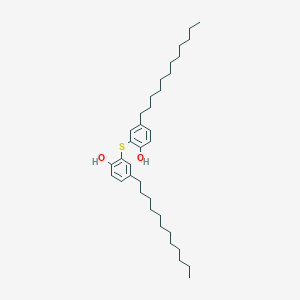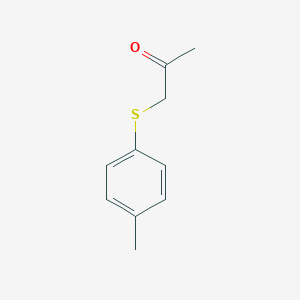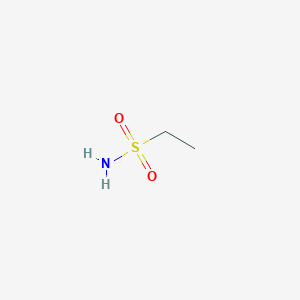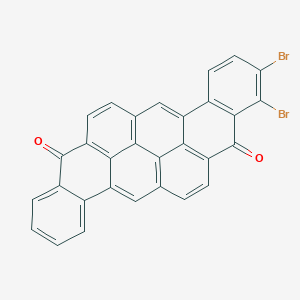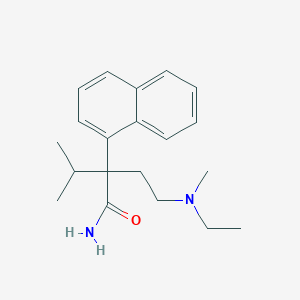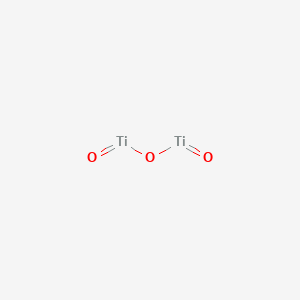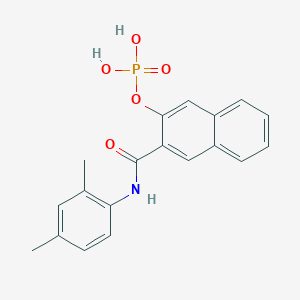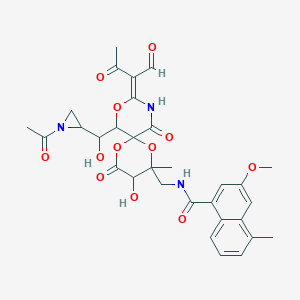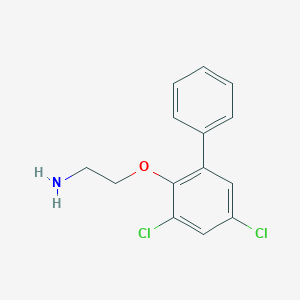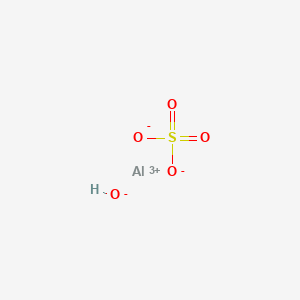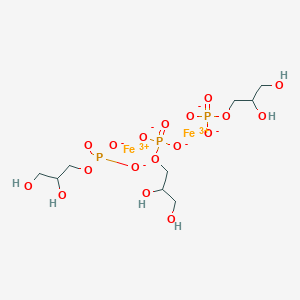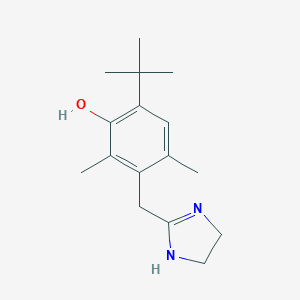
(Morpholin-4-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Morpholin-4-yl)methyl acetate is a chemical compound with the molecular formula C8H15NO3. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (Morpholin-4-yl)methyl acetate is not well understood. However, it is believed that it works by inhibiting certain enzymes that are involved in different biochemical processes.
Biochemische Und Physiologische Effekte
(Morpholin-4-yl)methyl acetate has been found to have several biochemical and physiological effects. It has been found to have anticancer properties. It has also been found to have antifungal and antiviral properties. (Morpholin-4-yl)methyl acetate has also been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Morpholin-4-yl)methyl acetate in lab experiments is that it is readily available and can be easily synthesized. It is also relatively stable and has a long shelf life. However, one of the limitations of using (Morpholin-4-yl)methyl acetate in lab experiments is that it can be toxic if not handled properly. It can also be expensive to purchase.
Zukünftige Richtungen
There are several future directions for the use of (Morpholin-4-yl)methyl acetate in scientific research. One of the future directions is the development of new pharmaceuticals and agrochemicals using (Morpholin-4-yl)methyl acetate as a building block. Another future direction is the study of the mechanism of action of (Morpholin-4-yl)methyl acetate to better understand its biochemical and physiological effects. Additionally, the use of (Morpholin-4-yl)methyl acetate as a solvent in different chemical reactions can also be explored further.
Synthesemethoden
There are different methods of synthesizing (Morpholin-4-yl)methyl acetate. One of the most common methods involves the reaction of morpholine with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction produces (Morpholin-4-yl)methyl acetate and acetic acid as a byproduct. Another method involves the reaction of morpholine with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(Morpholin-4-yl)methyl acetate is used in various scientific research applications. It is used as a reagent in the synthesis of other compounds. It is also used as a building block in the synthesis of different pharmaceuticals and agrochemicals. (Morpholin-4-yl)methyl acetate is also used as a solvent in different chemical reactions.
Eigenschaften
CAS-Nummer |
1523-04-2 |
|---|---|
Produktname |
(Morpholin-4-yl)methyl acetate |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
morpholin-4-ylmethyl acetate |
InChI |
InChI=1S/C7H13NO3/c1-7(9)11-6-8-2-4-10-5-3-8/h2-6H2,1H3 |
InChI-Schlüssel |
QWMXDVGJULYARE-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN1CCOCC1 |
Kanonische SMILES |
CC(=O)OCN1CCOCC1 |
Andere CAS-Nummern |
1523-04-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



